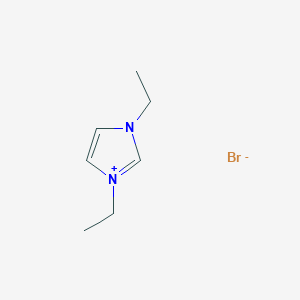

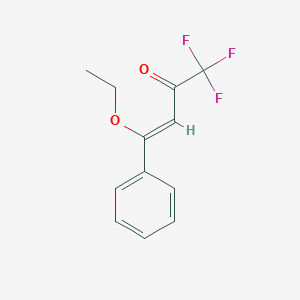

![molecular formula C18H19N3 B6317696 Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-67-8](/img/structure/B6317696.png)

Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

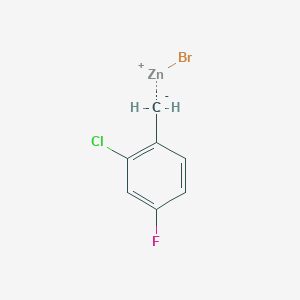

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is a chemical compound with the CAS number 179056-70-3 . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine includes a benzyl group attached to a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Pyrazole derivatives, including Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines .Zukünftige Richtungen

The future directions for Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could involve further exploration of its potential biological activities and therapeutic applications. Pyrazole derivatives have been shown to have a wide range of biological activities and are important synthons in the development of new drugs . Therefore, Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine could be a promising candidate for future drug development.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These targets often include various enzymes, receptors, and proteins that play crucial roles in numerous biological processes.

Mode of Action

Based on the properties of similar compounds, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organism health.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound and its ability to reach its targets.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may have a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, or interfering with microbial growth .

Eigenschaften

IUPAC Name |

N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-21-12-11-18(20-21)17-9-7-16(8-10-17)14-19-13-15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIXRJKHHRDZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)